molecular formula C19H19N7O6 B12056928 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid

Cat. No.: B12056928
M. Wt: 447.35 g/mol
InChI Key: OVBPIULPVIDEAO-FGJUTHSMSA-N
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Description

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound known for its significant role in biochemical and pharmaceutical research This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Pteridine Ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system. Common reagents include formamidine acetate and diaminopyrimidine derivatives under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Attachment of the Benzoyl Group: This step involves the coupling of the pteridine derivative with a benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.

    Formation of the Pentanedioic Acid Moiety: The final step includes the coupling of the benzoyl derivative with a pentanedioic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Ammonia, amines, alkyl halides, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known anti-cancer drug with a similar pteridine structure.

    Folic Acid: A vitamin that shares structural similarities and is involved in similar metabolic pathways.

    Leucovorin: A compound used to reduce the toxic effects of methotrexate.

Uniqueness

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is unique due to its specific structural modifications, such as the incorporation of isotopically labeled carbon and nitrogen atoms. These modifications can enhance its stability, bioavailability, and specificity in targeting certain biological pathways.

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N7O6

Molecular Weight

447.35 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1

InChI Key

OVBPIULPVIDEAO-FGJUTHSMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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